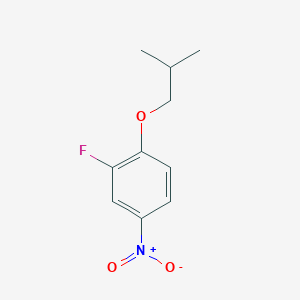

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate

Overview

Description

This compound is an important intermediate in many biologically active compounds . It has a molecular formula of C16H30BNO4 .

Synthesis Analysis

The synthesis of this compound involves multiple steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H30BNO4 .Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of various biologically active compounds . The exact reactions it undergoes would depend on the specific synthesis pathway being used.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, Kong et al. (2016) synthesized a related compound through a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting its utility in creating complex molecular structures used in pharmaceutical research (Kong et al., 2016). Similarly, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate by Wang et al. (2015) exemplifies its role in generating key intermediates for drug development, like Vandetanib (Wang et al., 2015).

Materials Science

In the field of materials science, Hsiao et al. (2000) demonstrated the use of similar tert-butyl-based compounds in synthesizing polyamides with flexible main-chain ether linkages. These polymers exhibit high thermal stability and solubility in polar solvents, making them suitable for advanced material applications (Hsiao et al., 2000).

Safety and Hazards

Future Directions

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these factors is crucial for optimizing the compound’s performance and stability.

Biochemical Analysis

Cellular Effects

The cellular effects of “3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid pinacol ester” are not well studied. Boronic acids and their esters have been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

It’s known that boronic acids and their esters can interact with biomolecules in a variety of ways, including binding interactions, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24-13-11-17(12-14-24)26-18-10-8-9-16(15-18)23-28-21(4,5)22(6,7)29-23/h8-10,15,17H,11-14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMZJNWAOXERIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2960878.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2960882.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2960885.png)

![1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2960886.png)